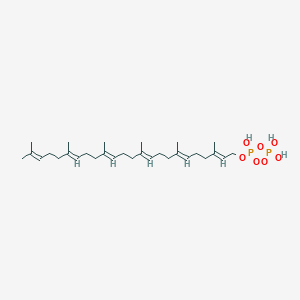

All-trans-hexaprenyl diphosphate

Descripción

Propiedades

Fórmula molecular |

C30H52O7P2 |

|---|---|

Peso molecular |

586.7 g/mol |

Nombre IUPAC |

[(2E,6E,10E,14E,18E)-3,7,11,15,19,23-hexamethyltetracosa-2,6,10,14,18,22-hexaenyl] phosphono hydrogen phosphate |

InChI |

InChI=1S/C30H52O7P2/c1-25(2)13-8-14-26(3)15-9-16-27(4)17-10-18-28(5)19-11-20-29(6)21-12-22-30(7)23-24-36-39(34,35)37-38(31,32)33/h13,15,17,19,21,23H,8-12,14,16,18,20,22,24H2,1-7H3,(H,34,35)(H2,31,32,33)/b26-15+,27-17+,28-19+,29-21+,30-23+ |

Clave InChI |

NGFSMHKFTZROKJ-MMSZMYIBSA-N |

SMILES |

CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCOP(=O)(O)OP(=O)(O)O)C)C)C)C)C)C |

SMILES isomérico |

CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/COP(=O)(O)OP(=O)(O)O)/C)/C)/C)/C)/C)C |

SMILES canónico |

CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCOP(=O)(O)OP(=O)(O)O)C)C)C)C)C)C |

Descripción física |

Solid |

Origen del producto |

United States |

Foundational & Exploratory

The Central Role of All-trans-Hexaprenyl Diphosphate in Quinone Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

All-trans-hexaprenyl diphosphate (B83284) is a pivotal intermediate in the biosynthesis of essential lipid-soluble quinones, namely ubiquinone (Coenzyme Q) and menaquinone (Vitamin K2). These molecules are critical for cellular respiration and electron transport, making the enzymes involved in their synthesis attractive targets for drug development. This technical guide provides an in-depth exploration of the function of all-trans-hexaprenyl diphosphate, the enzymatic reactions that produce it, and its subsequent utilization in downstream pathways. Detailed experimental protocols for the characterization of the key enzyme, hexaprenyl diphosphate synthase, are provided, along with a summary of available quantitative data and visual representations of the relevant biochemical pathways to facilitate a comprehensive understanding for researchers in the field.

Introduction: The Significance of this compound

This compound is a C30 isoprenoid molecule that serves as the precursor for the polyisoprenoid side chain of specific quinones. In many bacteria, such as Micrococcus luteus, it is the direct precursor to the hexaprenyl side chain of menaquinone-6 (MK-6), a vital component of the electron transport chain. In some eukaryotes, it is an intermediate in the biosynthesis of the polyisoprenoid tail of coenzyme Q. The synthesis of this compound is catalyzed by the enzyme hexaprenyl diphosphate synthase (HexPS).

Biosynthesis of this compound

The formation of this compound is a multi-step process involving the sequential condensation of isopentenyl diphosphate (IPP) units with a shorter allylic diphosphate precursor. There are two primary forms of hexaprenyl diphosphate synthase, distinguished by their preferred allylic substrate[1]:

-

Hexaprenyl-diphosphate synthase ((2E,6E)-farnesyl-diphosphate specific) (EC 2.5.1.83): This enzyme catalyzes the addition of three IPP molecules to farnesyl diphosphate (FPP; C15) to form this compound (C30).

-

Hexaprenyl diphosphate synthase (geranylgeranyl-diphosphate specific) (EC 2.5.1.82): This variant utilizes geranylgeranyl diphosphate (GGPP; C20) as the allylic substrate, adding two molecules of IPP to generate the C30 product[1].

The enzyme from Micrococcus luteus B-P 26, which is extensively studied, is a heterodimer composed of two essential subunits, HexA and HexB[2][3]. Neither subunit alone possesses catalytic activity[2].

Below is a logical diagram illustrating the synthesis of this compound from FPP.

Function in Ubiquinone (Coenzyme Q) and Menaquinone (Vitamin K2) Biosynthesis

This compound functions as a critical building block, providing the lipophilic side chain that anchors ubiquinone and menaquinone within cellular membranes.

Menaquinone-6 Biosynthesis

In bacteria like Micrococcus luteus, this compound is the direct precursor to the side chain of menaquinone-6 (MK-6)[2]. The hexaprenyl group is transferred to 1,4-dihydroxy-2-naphthoate (DHNA), a reaction catalyzed by a prenyltransferase (MenA)[4][5]. This is a key step in the menaquinone biosynthetic pathway[4][5][6].

The following diagram illustrates the integration of this compound into the menaquinone-6 biosynthesis pathway.

Ubiquinone (Coenzyme Q) Biosynthesis

In the biosynthesis of ubiquinone (Coenzyme Q), a polyprenyl diphosphate of a specific length is attached to a p-hydroxybenzoate head group. While longer-chain polyprenyl diphosphates are more common in eukaryotes, the fundamental reaction is analogous. The enzyme p-hydroxybenzoate polyprenyltransferase catalyzes this condensation.

Quantitative Data

| Enzyme | Organism | Substrate | Km (µM) | Vmax (nmol/min/mg) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| Heptaprenyl Diphosphate Synthase (Coq1) | Toxoplasma gondii | GPP | 12.0 ± 2.0 | 7.0 ± 0.3 | 0.008 | 6.7 x 10² | Sleda et al., 2022 |

| FPP | 1.5 ± 0.3 | 28.0 ± 1.0 | 0.034 | 2.3 x 10⁴ | Sleda et al., 2022 | ||

| GGPP | 5.0 ± 1.0 | 10.0 ± 0.5 | 0.012 | 2.4 x 10³ | Sleda et al., 2022 | ||

| IPP | 35.0 ± 5.0 | 25.0 ± 2.0 | 0.030 | 8.6 x 10² | Sleda et al., 2022 |

Note: GPP (Geranyl diphosphate), FPP (Farnesyl diphosphate), GGPP (Geranylgeranyl diphosphate), IPP (Isopentenyl diphosphate).

Experimental Protocols

Recombinant Expression and Purification of Hexaprenyl Diphosphate Synthase from Micrococcus luteus

This protocol is adapted from methodologies described for the expression and purification of prenyltransferases.

5.1.1. Gene Cloning and Expression Vector Construction: The genes encoding the two subunits of hexaprenyl diphosphate synthase (HexA and HexB) from Micrococcus luteus B-P 26 are amplified by PCR and cloned into a suitable expression vector, such as pET-28a, which allows for the expression of His-tagged recombinant proteins.

5.1.2. Protein Expression: The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of LB medium containing the appropriate antibiotic. The culture is grown at 37°C with shaking until the OD600 reaches 0.6-0.8. Protein expression is induced by the addition of IPTG (isopropyl-β-D-1-thiogalactopyranoside) to a final concentration of 0.1-1 mM, and the culture is incubated for an additional 4-16 hours at a lower temperature (e.g., 16-25°C) to enhance protein solubility.

5.1.3. Cell Lysis and Protein Purification: Cells are harvested by centrifugation, resuspended in lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF), and lysed by sonication or high-pressure homogenization. The cell lysate is clarified by centrifugation, and the supernatant containing the soluble His-tagged proteins is loaded onto a Ni-NTA affinity chromatography column. The column is washed with a buffer containing a low concentration of imidazole to remove non-specifically bound proteins. The recombinant HexA and HexB subunits are then eluted with a buffer containing a higher concentration of imidazole (e.g., 250 mM). The purified subunits can be further purified by size-exclusion chromatography to ensure homogeneity and proper folding.

In Vitro Assay for Hexaprenyl Diphosphate Synthase Activity

This radioactive assay measures the incorporation of radiolabeled isopentenyl diphosphate ([¹⁴C]IPP) into the final product, this compound.

5.2.1. Reagents:

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 2 mM DTT.

-

Substrates: (2E,6E)-Farnesyl diphosphate (FPP), [1-¹⁴C]Isopentenyl diphosphate ([¹⁴C]IPP).

-

Enzyme: Purified recombinant hexaprenyl diphosphate synthase (reconstituted by mixing HexA and HexB subunits).

-

Quenching Solution: Saturated NaCl solution.

-

Extraction Solvent: n-Butanol or a mixture of chloroform (B151607) and methanol (B129727) (2:1, v/v).

5.2.2. Assay Procedure:

-

In a microcentrifuge tube, prepare a reaction mixture containing the assay buffer, FPP (e.g., 50 µM), and [¹⁴C]IPP (e.g., 50 µM, with a specific activity of ~1 µCi/µmol).

-

Initiate the reaction by adding the purified hexaprenyl diphosphate synthase enzyme mixture.

-

Incubate the reaction at 37°C for a defined period (e.g., 30 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by adding the quenching solution.

-

Extract the lipid-soluble product, [¹⁴C]this compound, by adding the extraction solvent, vortexing, and centrifuging to separate the phases.

-

Transfer the organic phase to a scintillation vial, evaporate the solvent, and measure the radioactivity using a scintillation counter.

5.2.3. Data Analysis: The amount of product formed is calculated from the incorporated radioactivity and the specific activity of the [¹⁴C]IPP. For kinetic analysis, the concentrations of one substrate are varied while keeping the other constant. The kinetic parameters (Km and Vmax) are then determined by fitting the data to the Michaelis-Menten equation.

The workflow for the in vitro assay is depicted below.

Conclusion

This compound is a central molecule in the biosynthesis of vital quinones. A thorough understanding of its formation and subsequent metabolic fate is crucial for basic research and for the development of novel therapeutics targeting bacterial and parasitic infections. The provided protocols and pathway diagrams serve as a valuable resource for researchers aiming to investigate this important area of biochemistry. Further studies to elucidate the precise kinetic parameters of various hexaprenyl diphosphate synthases will be instrumental in advancing our knowledge and enabling more targeted drug design.

References

- 1. Hexaprenyl diphosphate synthase (geranylgeranyl-diphosphate specific) - Wikipedia [en.wikipedia.org]

- 2. Crystal structure of heterodimeric hexaprenyl diphosphate synthase from Micrococcus luteus B-P 26 reveals that the small subunit is directly involved in the product chain length regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure, Function and Inhibition of Staphylococcus aureus Heptaprenyl Diphosphate Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. Kinetic studies of Micrococcus luteus B-P 26 undecaprenyl diphosphate synthase reaction using 3-desmethyl allylic substrate analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. frontierspartnerships.org [frontierspartnerships.org]

The All-trans-Hexaprenyl Diphosphate Biosynthesis Pathway: A Technical Guide for Researchers

Abstract: This technical guide provides a comprehensive overview of the all-trans-hexaprenyl diphosphate (B83284) biosynthesis pathway, a critical route for the production of the C30 isoprenoid side chain of coenzyme Q. The guide is intended for researchers, scientists, and drug development professionals, offering in-depth information on the core biosynthetic steps, enzymatic mechanisms, and regulatory controls. Detailed experimental protocols for the characterization of key enzymes are provided, and quantitative data is summarized for comparative analysis. Visualizations of the pathway and experimental workflows are presented using Graphviz DOT language to facilitate a deeper understanding of the molecular processes.

Introduction

The biosynthesis of all-trans-hexaprenyl diphosphate is a fundamental branch of the isoprenoid biosynthetic pathway. Isoprenoids are a vast and diverse class of natural products essential for various cellular functions.[1] this compound serves as the precursor for the polyisoprenoid tail of coenzyme Q (ubiquinone), a vital component of the electron transport chain and a potent antioxidant.[2] In eukaryotes, the building blocks for this pathway, isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP), are primarily synthesized through the mevalonate (B85504) (MVA) pathway.[1][3] This guide will focus on the elongation process that leads to the formation of the C30 this compound, catalyzed by the enzyme hexaprenyl diphosphate synthase.

The Core Biosynthesis Pathway

The formation of this compound is a multi-step process involving the sequential condensation of isopentenyl diphosphate (IPP) with an allylic diphosphate precursor. The pathway can be broadly divided into two stages: the synthesis of the initial precursors and the subsequent chain elongation.

Synthesis of Isoprenoid Precursors

The five-carbon (C5) building blocks, IPP and DMAPP, are synthesized via two distinct pathways in nature: the mevalonate (MVA) pathway and the methylerythritol 4-phosphate (MEP) pathway.[1] Eukaryotes, including yeast and mammals, predominantly utilize the MVA pathway.[1]

Chain Elongation to this compound

The core of the pathway involves the sequential head-to-tail addition of IPP molecules to an allylic diphosphate starter molecule. In the context of coenzyme Q6 biosynthesis in Saccharomyces cerevisiae, the process is catalyzed by a series of prenyltransferases.

The initial condensations of IPP with DMAPP and subsequently with geranyl diphosphate (GPP) are catalyzed by farnesyl diphosphate synthase (FPPS), yielding the C15 intermediate, farnesyl diphosphate (FPP).[4] FPP then serves as the substrate for hexaprenyl diphosphate synthase (Coq1 in yeast), which catalyzes the addition of three more IPP units to generate the final C30 product, this compound.[5]

Key Enzyme: this compound Synthase (Coq1)

The central enzyme in this pathway is this compound synthase, designated as Coq1 in Saccharomyces cerevisiae.[5] It belongs to the family of trans-prenyltransferases.[6]

Reaction Mechanism

Trans-prenyltransferases, including Coq1, catalyze the chain elongation of isoprenoids through a sequential, stepwise mechanism.[1][7] The reaction cycle involves three key steps:

-

Ionization: The allylic diphosphate substrate binds to the active site, and the diphosphate group is ionized, forming a resonance-stabilized allylic carbocation and a pyrophosphate anion. This step is facilitated by the presence of divalent metal ions, typically Mg²⁺.

-

Condensation: The double bond of an incoming IPP molecule performs a nucleophilic attack on the allylic carbocation, forming a new carbon-carbon bond and generating a tertiary carbocation.

-

Proton Elimination: A proton is eliminated from the C2 position of the newly added isoprene (B109036) unit, which re-establishes a double bond and results in an elongated allylic diphosphate product.

This cycle is repeated until the final chain length of 30 carbons (a hexaprenyl group) is achieved. The mechanism that determines the final product chain length is thought to involve the size and shape of a hydrophobic pocket within the enzyme that accommodates the growing isoprenoid chain.[8]

Quantitative Enzyme Kinetics

Precise kinetic parameters for this compound synthase are not extensively documented in the literature. However, data from the closely related heptaprenyl diphosphate synthase (Coq1) from Toxoplasma gondii, which synthesizes a C35 chain, provides valuable insights into the enzyme's substrate affinity and catalytic efficiency.

| Enzyme | Organism | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| Heptaprenyl Diphosphate Synthase (Coq1) | Toxoplasma gondii | GPP | 12.0 ± 2.0 | 0.008 | 6.7 x 10² |

| FPP | 1.5 ± 0.3 | 0.034 | 2.3 x 10⁴ | ||

| GGPP | 5.0 ± 1.0 | 0.012 | 2.4 x 10³ | ||

| IPP | 35.0 ± 5.0 | 0.030 | 8.6 x 10² | ||

| Table 1: Kinetic Parameters for Heptaprenyl Diphosphate Synthase from T. gondii. Data adapted from Sleda et al. (2022).[7] |

Regulation of the Pathway

The biosynthesis of this compound is tightly regulated to meet the cellular demand for coenzyme Q. Regulation occurs at multiple levels, from the expression of the encoding genes to the activity of the enzymes themselves.

Transcriptional Regulation

In Saccharomyces cerevisiae, the expression of many COQ genes, including COQ1, is upregulated in response to cellular metabolic state and oxidative stress.[1][3] For instance, a shift to a non-fermentable carbon source, which necessitates mitochondrial respiration, leads to increased expression of COQ genes.[3] Furthermore, transcription factors involved in the oxidative stress response, such as Msn2/4p and Yap1p, can modulate the expression of COQ genes.[1]

Substrate Availability

The activity of hexaprenyl diphosphate synthase is dependent on the intracellular concentration of its substrates, particularly farnesyl diphosphate (FPP).[6] The availability of FPP is a key regulatory point, as it is a branch point intermediate for the synthesis of various other essential isoprenoids, including sterols and dolichols.

The CoQ Synthome

In yeast and humans, the enzymes involved in coenzyme Q biosynthesis are thought to assemble into a multi-subunit complex, often referred to as the "CoQ synthome" or "Complex Q".[9][10] This complex is believed to enhance the efficiency of the pathway by channeling intermediates between the active sites of the constituent enzymes. The assembly and stability of this complex are crucial for the overall rate of coenzyme Q biosynthesis.[9] The lipid product of Coq1p, or a subsequent intermediate, appears to play a role in stabilizing this complex.[9]

Experimental Protocols

The activity of this compound synthase can be determined using a variety of methods. The following protocol is adapted from assays used for the characterization of related prenyltransferases, such as heptaprenyl diphosphate synthase.[11][12]

Radiochemical Assay for Hexaprenyl Diphosphate Synthase Activity

This method measures the incorporation of radiolabeled [¹⁴C]IPP into the final hexaprenyl diphosphate product.

5.1.1. Reagents and Buffers

-

Assay Buffer (10x): 500 mM Tris-HCl (pH 7.5), 50 mM MgCl₂, 50 mM DTT.

-

Enzyme: Purified recombinant this compound synthase (Coq1).

-

Substrates:

-

Farnesyl diphosphate (FPP) stock solution (e.g., 1 mM).

-

[¹⁴C]Isopentenyl diphosphate ([¹⁴C]IPP) stock solution (specific activity of ~50 mCi/mmol).

-

-

Quenching Solution: 1 M HCl.

-

Extraction Solvent: n-butanol.

-

Scintillation Cocktail.

5.1.2. Assay Procedure

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture on ice. For a 50 µL final volume:

-

5 µL 10x Assay Buffer

-

5 µL 1 mM FPP (final concentration: 100 µM)

-

5 µL [¹⁴C]IPP (e.g., 0.5 µCi)

-

Purified Coq1 enzyme (amount to be optimized)

-

Nuclease-free water to 50 µL.

-

-

Initiate Reaction: Add the enzyme to the reaction mixture to start the reaction.

-

Incubation: Incubate the reaction at 37°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.

-

Quench Reaction: Stop the reaction by adding 50 µL of 1 M HCl.

-

Product Extraction: Add 200 µL of n-butanol to the quenched reaction mixture. Vortex vigorously for 30 seconds and centrifuge at high speed for 5 minutes to separate the phases.

-

Quantification: Carefully transfer a known volume of the upper butanol phase to a scintillation vial. Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the amount of incorporated [¹⁴C]IPP based on the specific activity of the radiolabeled substrate and the measured counts per minute. Express the enzyme activity in terms of product formed per unit time per amount of enzyme (e.g., nmol/min/mg).

Conclusion

The this compound biosynthesis pathway is a crucial metabolic route for the production of the isoprenoid side chain of coenzyme Q. A thorough understanding of the enzymes, mechanisms, and regulation of this pathway is essential for research in cellular metabolism, mitochondrial biology, and for the development of novel therapeutic strategies targeting diseases associated with coenzyme Q deficiency. This technical guide provides a foundational resource for researchers in these fields, summarizing the current knowledge and providing practical methodologies for further investigation.

References

- 1. Different reaction mechanisms for cis- and trans-prenyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. hub.tmu.edu.tw [hub.tmu.edu.tw]

- 3. tandfonline.com [tandfonline.com]

- 4. Polyprenyl diphosphate synthases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Regulation of Coenzyme Q Biosynthesis in Eukaryotic Cells: All That Yeast Can Tell Us - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Regulation of coenzyme Q biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structure, mechanism and function of prenyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Crystal structure of heterodimeric hexaprenyl diphosphate synthase from Micrococcus luteus B-P 26 reveals that the small subunit is directly involved in the product chain length regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Genetic evidence for a multi-subunit complex in coenzyme Q biosynthesis in yeast and the role of the Coq1 hexaprenyl diphosphate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Coenzyme Q Biosynthesis: An Update on the Origins of the Benzenoid Ring and Discovery of New Ring Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

The Pivotal Role of All-trans-hexaprenyl Diphosphate in Coenzyme Q Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coenzyme Q (CoQ), also known as ubiquinone, is a vital lipid-soluble antioxidant and an essential component of the electron transport chain in mitochondria. Its biosynthesis is a complex, multi-step process involving a suite of enzymes, many of which assemble into a dynamic complex known as the CoQ synthome. A critical precursor in this pathway is the polyisoprenoid tail, which in Saccharomyces cerevisiae is a 30-carbon chain called all-trans-hexaprenyl diphosphate (B83284). This technical guide provides an in-depth exploration of the synthesis of all-trans-hexaprenyl diphosphate and its subsequent utilization in the production of Coenzyme Q, with a focus on the key enzymes involved, experimental protocols for their study, and the intricate protein-protein interactions that govern this essential metabolic pathway.

Biosynthesis of the Hexaprenyl Tail: The Role of Coq1p

The synthesis of the C30 isoprenoid side chain of Coenzyme Q6 in Saccharomyces cerevisiae is catalyzed by the mitochondrial enzyme hexaprenyl diphosphate synthase, encoded by the COQ1 gene.[1][2] Coq1p is a peripheral protein of the inner mitochondrial membrane, facing the matrix.[3] This enzyme catalyzes the sequential condensation of isopentenyl diphosphate (IPP) units onto an allylic diphosphate primer.[4]

Reaction: Farnesyl diphosphate (FPP) + 3 Isopentenyl diphosphate (IPP) → this compound + 3 Diphosphate

While farnesyl diphosphate (FPP, C15) is considered a primary substrate, other allylic primers such as geranylgeranyl diphosphate (GGPP, C20) can also be utilized by polyprenyl synthases.[5] The length of the final polyprenyl chain is determined by the specific synthase enzyme.[2]

Quantitative Data for Polyprenyl Diphosphate Synthases

| Enzyme | Organism | Substrate | K_m_ (μM) | V_max_ (nmol/min/mg) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) |

| Heptaprenyl Diphosphate Synthase | Toxoplasma gondii | GPP | 12.0 ± 2.0 | 7.0 ± 0.3 | 0.008 | 6.7 x 10² |

| FPP | 1.5 ± 0.3 | 28.0 ± 1.0 | 0.034 | 2.3 x 10⁴ | ||

| GGPP | 5.0 ± 1.0 | 10.0 ± 0.5 | 0.012 | 2.4 x 10³ | ||

| IPP | 35.0 ± 5.0 | 25.0 ± 2.0 | 0.030 | 8.6 x 10² | ||

| 4-HB Polyprenyltransferase (UbiA) | Escherichia coli | GPP | 254 | - | - | - |

| FPP | 22 | - | - | - | ||

| SPP | 31 | - | - | - |

Data for Heptaprenyl Diphosphate Synthase from Sleda et al., 2022. Data for 4-HB Polyprenyltransferase from a 1994 study on the E. coli enzyme.[6] GPP: Geranyl diphosphate; FPP: Farnesyl diphosphate; GGPP: Geranylgeranyl diphosphate; IPP: Isopentenyl diphosphate; SPP: Solanesyl diphosphate. "-" indicates data not available in the source.

Experimental Protocol: Assay for Hexaprenyl Diphosphate Synthase (Coq1p) Activity

This protocol is adapted from methods used for assaying other long-chain polyprenyl diphosphate synthases and relies on the incorporation of a radiolabeled substrate.

Principle: The assay measures the incorporation of [¹⁴C]isopentenyl diphosphate ([¹⁴C]IPP) into the growing polyprenyl chain, which is initiated from an allylic primer such as farnesyl diphosphate (FPP). The resulting radiolabeled this compound is then extracted and quantified.

Materials:

-

Enzyme: Purified recombinant Coq1p or mitochondrial extracts from S. cerevisiae.

-

Substrates:

-

Farnesyl diphosphate (FPP)

-

[¹⁴C]Isopentenyl diphosphate ([¹⁴C]IPP) with a known specific activity.

-

-

Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 2 mM Dithiothreitol (DTT).

-

Quenching Solution: 1 M HCl in ethanol.

-

Extraction Solvent: n-hexane or a mixture of chloroform (B151607) and methanol (B129727) (2:1, v/v).

-

Scintillation Cocktail.

-

Thin Layer Chromatography (TLC) supplies (optional).

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture on ice:

-

Reaction Buffer (to a final volume of 50-100 μL)

-

FPP (final concentration, e.g., 50 µM)

-

[¹⁴C]IPP (final concentration, e.g., 50 µM, with appropriate specific activity)

-

Purified Coq1p or mitochondrial extract (amount to be optimized to ensure linearity of the reaction over time).

-

-

Initiation and Incubation: Initiate the reaction by adding the enzyme preparation. Incubate the mixture at 37°C for a defined period (e.g., 30 minutes), ensuring the reaction is in the linear range.

-

Reaction Termination: Stop the reaction by adding an equal volume of the quenching solution (1 M HCl in ethanol).

-

Product Extraction: Add a volume of n-hexane (e.g., 500 μL), vortex vigorously, and centrifuge to separate the phases. The hydrophobic, long-chain polyprenyl diphosphate will partition into the organic phase.

-

Quantification:

-

Scintillation Counting: Transfer a known volume of the organic phase to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

TLC Analysis (optional): The extracted product can be concentrated and spotted on a silica (B1680970) TLC plate. The plate is developed in an appropriate solvent system, and the radioactive product is visualized by autoradiography or a phosphorimager.

-

-

Data Analysis: Calculate the amount of product formed based on the specific activity of the [¹⁴C]IPP and the measured radioactivity. Enzyme activity can be expressed as nmol of IPP incorporated per minute per milligram of protein.

Condensation with the Benzoquinone Ring: The Role of Coq2p

Following its synthesis, this compound is utilized by the enzyme 4-hydroxybenzoate (B8730719) polyprenyltransferase, encoded by the COQ2 gene in yeast.[7] Coq2p is an integral inner mitochondrial membrane protein that catalyzes the condensation of the hexaprenyl tail with 4-hydroxybenzoate (4-HB), the precursor of the benzoquinone ring.[3][8] This reaction is a pivotal step as it commits the polyprenyl tail to the CoQ biosynthetic pathway.

Reaction: this compound + 4-hydroxybenzoate → 3-hexaprenyl-4-hydroxybenzoate + Diphosphate

Quantitative Data for 4-hydroxybenzoate Polyprenyltransferase (Coq2p)

Experimental Protocol: Assay for 4-hydroxybenzoate Polyprenyltransferase (Coq2p) Activity

A detailed, standardized protocol for the in vitro assay of Coq2p activity is not well-established in the literature, likely due to the membrane-bound nature of the enzyme and the hydrophobicity of its substrates. However, the activity can be inferred or measured through several approaches:

Principle: The activity of Coq2p can be determined by measuring the formation of the product, 3-hexaprenyl-4-hydroxybenzoate, or by monitoring the consumption of the substrates, this compound and a radiolabeled 4-hydroxybenzoate.

Approaches:

-

Complementation Assay: The functionality of a Coq2p variant can be assessed by its ability to rescue the respiratory growth defect of a coq2Δ yeast strain on a non-fermentable carbon source.[9]

-

In Vivo Labeling: Intact yeast cells or isolated mitochondria can be incubated with radiolabeled 4-hydroxybenzoate. The subsequent extraction of lipids and analysis by HPLC or TLC can be used to detect the formation of radiolabeled 3-hexaprenyl-4-hydroxybenzoate and downstream CoQ intermediates.

-

In Vitro Reconstitution and HPLC-based Assay:

-

Enzyme Preparation: Coq2p can be overexpressed and purified from yeast or a heterologous system. Due to its membrane-integral nature, solubilization with detergents and reconstitution into liposomes may be necessary to maintain activity.

-

Reaction: The reconstituted enzyme is incubated with this compound and 4-hydroxybenzoate in a suitable buffer containing Mg²⁺.

-

Product Detection: The reaction is stopped, and the lipids are extracted. The product, 3-hexaprenyl-4-hydroxybenzoate, can be quantified by reverse-phase HPLC with UV or mass spectrometry detection.

-

The CoQ Synthome: A Multi-Enzyme Complex for Efficient Biosynthesis

In Saccharomyces cerevisiae, the enzymes responsible for the modification of the benzoquinone ring are organized into a high molecular weight complex known as the CoQ synthome.[10][11][12] This complex is located on the matrix side of the inner mitochondrial membrane and is thought to enhance the efficiency of the biosynthetic pathway by channeling the hydrophobic intermediates between the catalytic sites of the constituent enzymes.

The CoQ synthome is composed of at least Coq3, Coq4, Coq5, Coq6, Coq7, Coq9, and Coq11 proteins.[3][11][12] Coq1p and Coq2p, which are responsible for the synthesis and attachment of the hexaprenyl tail, do not appear to be stable components of this complex.[3] Coq4p is believed to act as a scaffolding protein, organizing the other components of the synthome.[10] The stability of the CoQ synthome is dependent on the presence of CoQ itself or its late-stage intermediates, suggesting a feedback mechanism in the assembly of the complex.[1]

Visualizations of Pathways and Logical Relationships

Figure 1: Overview of the Coenzyme Q6 biosynthetic pathway in S. cerevisiae.

Figure 2: Logical relationships within the CoQ synthome of S. cerevisiae.

Figure 3: Experimental workflow for the Coq1p (Hexaprenyl Diphosphate Synthase) activity assay.

Conclusion

The synthesis of this compound by Coq1p and its subsequent condensation with 4-hydroxybenzoate by Coq2p are foundational steps in the biosynthesis of Coenzyme Q in Saccharomyces cerevisiae. These processes, occurring at the inner mitochondrial membrane, provide the essential lipid tail that anchors CoQ within the membrane and is critical for its function in cellular respiration. The organization of the downstream biosynthetic enzymes into the CoQ synthome highlights the elegance and efficiency of this metabolic pathway. A thorough understanding of these enzymatic steps and their regulation is crucial for researchers in the fields of mitochondrial biology, aging, and for the development of therapeutic strategies targeting CoQ deficiencies and related metabolic disorders. Further research to elucidate the precise kinetic parameters of Coq1p and Coq2p and the detailed stoichiometry of the CoQ synthome will provide a more complete picture of this vital biological process.

References

- 1. Quantification of polyprenyl diphosphates in Escherichia coli cells using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Saccharomyces cerevisiae COQ10 gene encodes a START domain protein required for function of coenzyme Q in respiration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Coenzyme Q10 deficiencies: pathways in yeast and humans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. uniprot.org [uniprot.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. COQ2 | SGD [yeastgenome.org]

- 8. portlandpress.com [portlandpress.com]

- 9. Isolation and functional expression of human COQ2, a gene encoding a polyprenyl transferase involved in the synthesis of CoQ - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Subunit interaction maps for the regulatory particle of the 26S proteasome and the COP9 signalosome | The EMBO Journal [link.springer.com]

- 11. Over-expression of COQ10 in Saccharomyces cerevisiae inhibits mitochondrial respiration - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Identification of Coq11, a New Coenzyme Q Biosynthetic Protein in the CoQ-Synthome in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery of All-trans-hexaprenyl Diphosphate Synthase in Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The discovery of all-trans-hexaprenyl diphosphate (B83284) (HexPP) and the enzyme responsible for its synthesis, all-trans-hexaprenyl diphosphate synthase (HexPS), in bacteria has been a significant advancement in understanding isoprenoid biosynthesis. HexPP serves as a crucial precursor for the side chain of menaquinone-6 (MK-6), a vital component of the electron transport chain in many bacteria. This technical guide provides an in-depth overview of the core findings related to the discovery, characterization, and experimental methodologies associated with bacterial HexPS, with a particular focus on the well-studied enzyme from Micrococcus luteus.

The Heterodimeric Nature of Hexaprenyl Diphosphate Synthase in Micrococcus luteus

Initial studies on the purification of HexPS from Micrococcus luteus B-P 26 revealed a unique characteristic: the enzyme activity was lost upon fractionation but could be restored by combining two distinct protein components.[1] This led to the discovery that this bacterial HexPS is a heterodimer, composed of two essential and dissociable subunits, designated as Component A and Component B.[1][2] Neither subunit exhibits catalytic activity on its own.[1][3]

The structural genes encoding these two components were subsequently cloned and characterized, named hexs-a for Component A and hexs-b for Component B.[1][3] Further structural and functional analyses, including X-ray crystallography, have elucidated the specific roles of each subunit. Component B houses the catalytic site, containing the conserved aspartate-rich motifs typical of prenyltransferases.[4] In contrast, Component A, which lacks these catalytic motifs, plays a crucial role in determining the final chain length of the product, this compound.[4]

Biosynthesis of this compound

The biosynthesis of this compound is a key step in the isoprenoid pathway leading to menaquinones. The overall reaction catalyzed by HexPS is the sequential condensation of three molecules of isopentenyl diphosphate (IPP) with one molecule of farnesyl diphosphate (FPP).[3]

Reaction: Farnesyl diphosphate (FPP) + 3 Isopentenyl diphosphate (IPP) → this compound (HexPP) + 3 Pyrophosphate (PPi)

This elongation process adds three C5 isoprene (B109036) units to the C15 FPP backbone, resulting in the C30 HexPP molecule.

Quantitative Data

| Property | Component A (HexA) | Component B (HexB) | Reference |

| Gene | hexs-a | hexs-b | [3] |

| Molecular Weight (approx.) | 20,000 Da | 60,000 Da | [2] |

| Function | Product chain length determination | Catalytic activity | [4] |

Experimental Protocols

This section provides a detailed overview of the methodologies employed in the discovery and characterization of HexPS from Micrococcus luteus.

Cloning of hexs-a and hexs-b genes from Micrococcus luteus

The cloning of the genes for the two subunits of HexPS was a critical step in its characterization. The following is a generalized protocol based on the methodologies described in the literature.[3]

Experimental Workflow for Gene Cloning:

References

- 1. journals.asm.org [journals.asm.org]

- 2. Hexaprenyl pyrophosphate synthetase from Micrococcus luteus B-P 26. Separation of two essential components - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Molecular Cloning, Expression, and Characterization of the Genes Encoding the Two Essential Protein Components of Micrococcus luteus B-P 26 Hexaprenyl Diphosphate Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Crystal structure of heterodimeric hexaprenyl diphosphate synthase from Micrococcus luteus B-P 26 reveals that the small subunit is directly involved in the product chain length regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Blueprint: A Technical Guide to Identifying the All-trans-hexaprenyl Diphosphate Synthase Gene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the identification, characterization, and significance of the all-trans-hexaprenyl diphosphate (B83284) synthase (HepPS) gene. All-trans-hexaprenyl diphosphate synthase is a crucial enzyme in the biosynthesis of isoprenoids, which are a vast and diverse class of natural products essential for various cellular functions. This document outlines detailed experimental protocols, presents key quantitative data for comparative analysis, and visualizes the intricate biochemical pathways and experimental workflows. The information contained herein is intended to empower researchers and professionals in the fields of biochemistry, molecular biology, and drug development to further investigate this important enzyme and its potential as a therapeutic target.

Introduction to this compound Synthase

This compound synthase (HepPS) is a prenyltransferase that catalyzes the sequential condensation of isopentenyl diphosphate (IPP) with farnesyl diphosphate (FPP) to produce this compound (HexPP).[1] This C30 isoprenoid is a key precursor in the biosynthesis of various vital molecules, most notably ubiquinone-6 (Coenzyme Q6) in yeast and other eukaryotes.[2] Ubiquinones are essential components of the electron transport chain, playing a critical role in cellular respiration.[3][4]

The enzyme belongs to the family of trans-prenyltransferases and is distinct from cis-prenyltransferases, which are involved in the synthesis of other polyprenols like dolichols.[5] In some bacteria, such as Micrococcus luteus, the enzyme exists as a heterodimer, composed of two different subunits.[1] The catalytic activity often resides in one subunit, characterized by the presence of two conserved aspartate-rich motifs (DDXXD), while the other subunit may play a regulatory role in determining the final product chain length.[1] Given its essential role in microbial metabolism and the differences between bacterial and human isoprenoid biosynthesis pathways, HepPS and related enzymes are considered promising targets for the development of novel antimicrobial agents.[6][7][8]

Gene Identification and Bioinformatic Analysis

The identification of the gene encoding this compound synthase is the foundational step for its characterization. A combination of bioinformatic approaches and molecular biology techniques is typically employed.

Bioinformatic Identification

Modern genome mining tools have streamlined the process of identifying biosynthetic gene clusters (BGCs) that encode enzymes like HepPS.[9][10][11]

Protocol for Bioinformatic Identification:

-

Genome Mining: Utilize software such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) or PRISM to scan the genome of the target organism for putative BGCs.[9] These tools can identify clusters of genes that are likely to be involved in the biosynthesis of a specific secondary metabolite.

-

Homology Searching: Use the Basic Local Alignment Search Tool (BLAST) to search protein or nucleotide databases with the amino acid sequence of a known HepPS or a related prenyltransferase. The presence of conserved domains, particularly the aspartate-rich DDXXD motifs, is a strong indicator of a prenyltransferase gene.[12]

-

Phylogenetic Analysis: Construct a phylogenetic tree to compare the candidate gene sequence with known prenyltransferase sequences from various organisms. This can help to classify the enzyme and predict its substrate specificity and product chain length.[12][13]

Experimental Protocols

Once a candidate gene is identified, its function must be validated through experimental characterization. This typically involves cloning the gene, expressing the recombinant protein, purifying it, and assaying its enzymatic activity.

Cloning, Expression, and Purification of Recombinant HepPS

Protocol:

-

Gene Amplification: Amplify the target gene from the genomic DNA or cDNA of the organism of interest using polymerase chain reaction (PCR) with specific primers.[14]

-

Vector Construction: Ligate the amplified gene into an appropriate expression vector, such as pET or pGEX, which often include affinity tags (e.g., His-tag, GST-tag) for simplified purification.[4][14]

-

Heterologous Expression: Transform the expression vector into a suitable host, typically Escherichia coli BL21(DE3) cells. Induce protein expression with isopropyl β-D-1-thiogalactopyranoside (IPTG).[15][16][17]

-

Cell Lysis and Crude Extract Preparation: Harvest the cells by centrifugation and lyse them using sonication or high-pressure homogenization to release the cellular contents. Centrifuge the lysate to separate the soluble fraction (containing the recombinant protein) from the cell debris.

-

Protein Purification: Purify the recombinant HepPS from the crude extract using affinity chromatography (e.g., Ni-NTA affinity chromatography for His-tagged proteins). Further purification steps, such as ion-exchange and size-exclusion chromatography, may be necessary to achieve high purity.[16][18][19]

Enzyme Activity Assays

The enzymatic activity of the purified HepPS can be determined using various methods.

This is a highly sensitive method that directly measures the incorporation of a radiolabeled substrate into the product.

Protocol:

-

Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl), MgCl₂, dithiothreitol (B142953) (DTT), the allylic substrate (FPP), and the radiolabeled homoallylic substrate ([¹⁴C]IPP).

-

Enzyme Addition: Initiate the reaction by adding the purified HepPS enzyme.

-

Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 37°C) for a defined period.

-

Reaction Quenching and Extraction: Stop the reaction by adding an acid (e.g., HCl). Extract the radioactive product (HexPP) with an organic solvent such as 1-butanol (B46404) or n-pentane.

-

Quantification: Measure the radioactivity in the organic phase using a liquid scintillation counter. The amount of radioactivity is proportional to the enzyme activity.[6]

This method continuously monitors the production of pyrophosphate (PPi), a byproduct of the condensation reaction.

Protocol:

-

Reaction Mixture: Prepare a reaction mixture containing the same components as the radiochemical assay (using non-radiolabeled IPP) and the components of a PPi detection system. A common system involves ATP sulfurylase and firefly luciferase, where the PPi produced is converted to ATP, which then generates a light signal with luciferase.[6]

-

Enzyme Addition: Initiate the reaction by adding the purified HepPS enzyme.

-

Detection: Immediately place the reaction in a luminometer or a spectrophotometer (depending on the detection system) and monitor the signal change over time. The rate of signal increase is proportional to the enzyme activity.[6]

Quantitative Data and Kinetic Analysis

The characterization of HepPS involves determining its kinetic parameters, which provide insights into its catalytic efficiency and substrate affinity.[20][21][22][23][24]

| Parameter | Description | Typical Range | Reference Organism Example |

| Km (IPP) | Michaelis constant for isopentenyl diphosphate; reflects the affinity of the enzyme for this substrate. A lower Km indicates higher affinity. | 0.5 - 10 µM | Homo sapiens (FPP synthase): 0.55 µM[19] |

| Km (FPP) | Michaelis constant for farnesyl diphosphate; reflects the affinity of the enzyme for the allylic substrate. | 0.4 - 5 µM | Homo sapiens (FPP synthase): 0.43 µM[19] |

| Vmax | Maximum reaction velocity when the enzyme is saturated with substrates. | Varies depending on enzyme purity and assay conditions. | Homo sapiens (FPP synthase): 1.08 µmol/min/mg[19] |

| kcat | Turnover number; the number of substrate molecules converted to product per enzyme molecule per unit of time. | Varies | - |

| kcat/Km | Catalytic efficiency of the enzyme. | Varies | - |

Note: The provided values for Homo sapiens FPP synthase are for a related enzyme and serve as an illustrative example. Kinetic parameters for HepPS will vary between organisms.

Biological Pathways and Drug Development Implications

Role in Ubiquinone Biosynthesis

This compound is a direct precursor to the polyprenyl tail of ubiquinone-6 (Coenzyme Q6) in organisms like Saccharomyces cerevisiae.[2][25] The hexaprenyl diphosphate is attached to p-hydroxybenzoate, and subsequent modifications to the aromatic ring lead to the final ubiquinone molecule.

HepPS as a Drug Target

The isoprenoid biosynthesis pathway is a validated target for various drugs. For instance, statins target HMG-CoA reductase in the mevalonate (B85504) pathway, and bisphosphonates inhibit farnesyl diphosphate synthase.[6] The essentiality of ubiquinone for cellular respiration and the structural differences between bacterial and human prenyltransferases make bacterial HepPS an attractive target for the development of novel antibiotics.[6][7][8][26]

Inhibitors of Prenyltransferases:

| Inhibitor Class | Mechanism of Action | Example | Target Organism Example | IC50/Ki |

| Bisphosphonates | Analogs of pyrophosphate that chelate Mg²⁺ ions in the active site, inhibiting the enzyme. | Zoledronate | Staphylococcus aureus Heptaprenyl Diphosphate Synthase | Ki ~200 nM[6][26] |

| Lipophilic Bisphosphonates | Increased cell permeability compared to traditional bisphosphonates. | N-alkyl analogs of zoledronate | Staphylococcus aureus Heptaprenyl Diphosphate Synthase | -[6] |

IC50 and Ki values are highly dependent on the specific inhibitor and the enzyme being assayed.[27][28][29][30]

The identification and characterization of this compound synthase genes from various organisms, particularly pathogens, will continue to be a crucial area of research. The detailed methodologies and data presented in this guide provide a solid foundation for these endeavors, with the ultimate goal of understanding fundamental biological processes and developing new therapeutic interventions.

References

- 1. mdpi.com [mdpi.com]

- 2. scribd.com [scribd.com]

- 3. Biosynthesis of Ubiquinone Compounds with Conjugated Prenyl Side Chains - PMC [pmc.ncbi.nlm.nih.gov]

- 4. KEGG PATHWAY: hsa00130 [genome.jp]

- 5. researchgate.net [researchgate.net]

- 6. Structure, Function and Inhibition of Staphylococcus aureus Heptaprenyl Diphosphate Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antibacterial drug leads targeting isoprenoid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Bacterial Cell Growth Inhibitors Targeting Undecaprenyl Diphosphate Synthase and Undecaprenyl Diphosphate Phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. floraandfona.org.in [floraandfona.org.in]

- 10. scispace.com [scispace.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Bioinformatic analysis of microbial type terpene synthase genes in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Cloning and Characterization of Farnesyl Diphosphate Synthase Gene Involved in Triterpenoids Biosynthesis from Poria cocos [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. ijbiotech.com [ijbiotech.com]

- 17. Characterization and heterologous expression of plasmalogen synthase MeHAD from Megasphaera elsdenii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Protein Purification Protocols for Recombinant Enzymes Produced in Pichia pastoris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Purification and characterization of recombinant human farnesyl diphosphate synthase expressed in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 20. What Is Enzyme Kinetics? Understanding Km and Vmax in Biochemical Reactions [synapse.patsnap.com]

- 21. researchgate.net [researchgate.net]

- 22. Study of the relationship between estimates of enzyme kinetic parameters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. youtube.com [youtube.com]

- 25. Coenzyme Q Biosynthesis: An Update on the Origins of the Benzenoid Ring and Discovery of New Ring Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Structure, Function, and Inhibition of Staphylococcus aureus Heptaprenyl Diphosphate Synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

- 29. researchgate.net [researchgate.net]

- 30. AID 106040 - IC50 value determined from the inhibition of HIV strain AZT-sensitive activity tested on MT-4 cell lines. - PubChem [pubchem.ncbi.nlm.nih.gov]

All-trans-Hexaprenyl Diphosphate: A Linchpin Precursor in Cellular Metabolism

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

All-trans-hexaprenyl diphosphate (B83284) (HxPP) is a crucial intermediate in the biosynthesis of a diverse array of essential molecules across all domains of life. As a C30 isoprenoid pyrophosphate, it serves as the polyisoprenyl tail donor for the synthesis of vital electron carriers such as menaquinone-6 (Vitamin K2) and ubiquinone-6 (Coenzyme Q6). Furthermore, in Archaea, it is a key building block for the unique ether-linked membrane lipids. This technical guide provides a comprehensive overview of HxPP as a precursor molecule, detailing its biosynthesis, the enzymes involved, and its role in downstream metabolic pathways. The guide includes a compilation of available quantitative data, detailed experimental protocols for the study of HxPP and its derivatives, and visual diagrams of the relevant biochemical pathways and experimental workflows to facilitate a deeper understanding and further research in this field.

Introduction

Isoprenoids constitute one of the largest and most diverse families of natural products, with critical functions in cellular respiration, membrane structure, and signaling. All-trans-hexaprenyl diphosphate (HxPP), a 30-carbon isoprenoid, represents a key branch-point intermediate in the vast isoprenoid biosynthetic network. Its strategic position as a precursor to essential quinones and archaeal lipids underscores its importance in cellular metabolism and makes the enzymes involved in its synthesis and utilization attractive targets for drug development. This guide aims to provide a detailed technical resource for professionals engaged in research and development related to HxPP and its associated metabolic pathways.

Biosynthesis of this compound

The biosynthesis of HxPP is a multi-step process that begins with the universal C5 isoprenoid building blocks, isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). These precursors are synthesized via two primary pathways: the mevalonate (B85504) (MVA) pathway, predominantly found in eukaryotes and archaea, and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which is characteristic of most bacteria and plant plastids.[1]

The subsequent elongation of the isoprenyl chain is catalyzed by a class of enzymes known as prenyltransferases or polyprenyl diphosphate synthases. Specifically, the formation of HxPP is catalyzed by hexaprenyl diphosphate synthase (HxPPS) .

There are two main types of HxPPS enzymes that differ in their preferred allylic substrate[2]:

-

Hexaprenyl-diphosphate synthase ((2E,6E)-farnesyl-diphosphate specific) (EC 2.5.1.83): This enzyme catalyzes the condensation of three molecules of IPP with one molecule of (2E,6E)-farnesyl diphosphate (FPP; C15).[3]

-

Hexaprenyl diphosphate synthase (geranylgeranyl-diphosphate specific) (EC 2.5.1.82): This enzyme catalyzes the condensation of two molecules of IPP with one molecule of geranylgeranyl diphosphate (GGPP; C20).[4]

The overall reaction for the FPP-specific enzyme can be summarized as: (2E,6E)-Farnesyl diphosphate + 3 Isopentenyl diphosphate ⇌ this compound + 3 Diphosphate

This compound as a Precursor Molecule

HxPP serves as a critical precursor for several essential biomolecules, primarily by donating its C30 isoprenyl chain.

Menaquinone-6 (Vitamin K2) Biosynthesis

In many bacteria, HxPP is the precursor for the side chain of menaquinone-6 (MK-6). The biosynthesis of menaquinones involves the transfer of the hexaprenyl group from HxPP to 1,4-dihydroxy-2-naphthoic acid (DHNA). This reaction is catalyzed by DHNA hexaprenyltransferase , an enzyme belonging to the UbiA superfamily of prenyltransferases. The resulting demethylmenaquinone-6 is then methylated to yield the final product, menaquinone-6. Menaquinones are essential components of the electron transport chain, particularly under anaerobic conditions.[5][6][7][8]

Ubiquinone-6 (Coenzyme Q6) Biosynthesis

In some organisms, particularly certain yeasts like Saccharomyces cerevisiae, HxPP provides the isoprenoid side chain for ubiquinone-6 (CoQ6). The enzyme 4-hydroxybenzoate hexaprenyltransferase (Coq2) catalyzes the condensation of HxPP with 4-hydroxybenzoate. This is a key step in the biosynthesis of CoQ6, an essential component of the mitochondrial respiratory chain involved in aerobic respiration and ATP production.[9][10][11]

Archaeal Ether Lipid Biosynthesis

Archaea possess unique cell membranes composed of ether-linked isoprenoid lipids, which contribute to their ability to thrive in extreme environments. In some archaea, HxPP can be a substrate for the synthesis of these lipids. The hexaprenyl chains are attached to a glycerol-1-phosphate backbone via ether linkages. This process involves a series of enzymes, including geranylgeranylglyceryl phosphate (B84403) synthase and digeranylgeranylglyceryl phosphate synthase, which can potentially utilize HxPP or its precursors.[12][13]

Quantitative Data

Table 1: Apparent Kinetic Constants for MenA from Mycobacterium tuberculosis

| Substrate | Apparent Km (µM) |

| Farnesyl diphosphate (FPP) | 4.3 |

| 1,4-dihydroxy-2-naphthoic acid (DHNA) | 8.2 |

Data from Dhiman et al. (2019)

Table 2: Optimal Conditions for MenA Activity from Mycobacterium tuberculosis

| Parameter | Optimal Value/Condition |

| pH | 8.5 |

| Divalent Cation | Mg2+ |

Data from Dhiman et al. (2019)

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of HxPP and its metabolic pathways.

In Vitro Assay for Polyprenyl Diphosphate Synthase Activity (Radioactive Method)

This protocol is adapted from methods used for heptaprenyl diphosphate synthase and can be applied to HxPPS.[5]

Objective: To measure the enzymatic activity of HxPPS by quantifying the incorporation of radiolabeled isopentenyl diphosphate ([¹⁴C]IPP) into the hexaprenyl diphosphate product.

Materials:

-

Purified HxPPS enzyme

-

Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM DTT

-

Substrates:

-

(2E,6E)-Farnesyl diphosphate (FPP) or Geranylgeranyl diphosphate (GGPP) (non-radiolabeled)

-

[1-¹⁴C]Isopentenyl diphosphate (IPP)

-

-

Quenching Solution: 6 M HCl

-

Extraction Solvent: n-Butanol

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare the following reaction mixture on ice:

-

5 µL of 10x Reaction Buffer

-

5 µL of 100 µM FPP or GGPP

-

5 µL of 100 µM [1-¹⁴C]IPP (specific activity ~50 mCi/mmol)

-

X µL of purified HxPPS enzyme

-

Nuclease-free water to a final volume of 50 µL

-

-

Incubation: Initiate the reaction by adding the enzyme. Incubate the mixture at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 30 minutes).

-

Reaction Termination: Stop the reaction by adding 50 µL of 6 M HCl.

-

Product Extraction:

-

Add 200 µL of n-butanol to the reaction tube.

-

Vortex vigorously for 30 seconds.

-

Centrifuge at 13,000 x g for 5 minutes to separate the phases.

-

Carefully transfer the upper organic (n-butanol) phase to a new tube.

-

-

Quantification:

-

Transfer the n-butanol extract to a scintillation vial.

-

Add an appropriate volume of scintillation cocktail.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis: Calculate the amount of product formed based on the specific activity of the [1-¹⁴C]IPP and the measured radioactivity. Express enzyme activity in terms of pmol or nmol of product formed per minute per mg of protein.

HPLC Analysis of Menaquinones

This protocol provides a general framework for the analysis of menaquinones, including MK-6, from bacterial extracts.

Objective: To separate and quantify menaquinones by reverse-phase high-performance liquid chromatography (HPLC).

Materials:

-

Bacterial cell pellet

-

Extraction Solvent: Chloroform:Methanol (2:1, v/v)

-

HPLC system with a UV or fluorescence detector

-

Reverse-phase C18 column (e.g., 5 µm particle size, 4.6 x 250 mm)

-

Mobile Phase: Methanol:Isopropanol (e.g., 75:25, v/v)

-

Menaquinone standards (e.g., MK-4, MK-7 for retention time comparison)

Procedure:

-

Extraction:

-

Resuspend the bacterial cell pellet in a known volume of water.

-

Add the chloroform:methanol mixture to the cell suspension.

-

Vortex vigorously to ensure thorough mixing and cell lysis.

-

Centrifuge to separate the phases.

-

Collect the lower organic phase containing the lipids.

-

Evaporate the solvent under a stream of nitrogen.

-

Resuspend the lipid extract in a known volume of the mobile phase.

-

-

HPLC Analysis:

-

Inject the resuspended extract onto the C18 column.

-

Elute the menaquinones isocratically with the mobile phase at a constant flow rate (e.g., 1 mL/min).

-

Detect the eluting compounds using a UV detector at a wavelength of 248 nm or a fluorescence detector (excitation: 330 nm, emission: 430 nm) after post-column reduction with a zinc catalyst.

-

-

Quantification:

-

Identify the menaquinone peaks by comparing their retention times with those of known standards.

-

Quantify the amount of each menaquinone by integrating the peak area and comparing it to a standard curve generated with known concentrations of menaquinone standards.

-

Conclusion

This compound is a pivotal precursor molecule in the biosynthesis of essential compounds that are fundamental to cellular function. Its role in the formation of menaquinones, ubiquinones, and archaeal lipids highlights its significance across the domains of life. The enzymes responsible for the synthesis and utilization of HxPP present compelling targets for the development of novel therapeutics, particularly antimicrobial agents. Further research into the kinetic properties and regulatory mechanisms of HxPPS and related enzymes will undoubtedly deepen our understanding of isoprenoid metabolism and open new avenues for biotechnological and pharmaceutical applications. This guide provides a foundational resource to aid in these future endeavors.

References

- 1. Molecular cloning, expression, and purification of undecaprenyl diphosphate synthase. No sequence similarity between E- and Z-prenyl diphosphate synthases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. Menaquinone 6 | 84-81-1 | FM25055 | Biosynth [biosynth.com]

- 5. benchchem.com [benchchem.com]

- 6. Hexaprenyl pyrophosphate synthetase from Micrococcus luteus B-P 26. Separation of two essential components - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Quantification of polyprenyl diphosphates in Escherichia coli cells using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Farnesyl diphosphate synthase assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ijbiotech.com [ijbiotech.com]

- 11. Detection of menaquinone-6 and a novel methyl-substituted menaquinone-6 in Campylobacter jejuni and Campylobacter fetus subsp. fetus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Change of product specificity of hexaprenyl diphosphate synthase from Sulfolobus solfataricus by introducing mimetic mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A concise review of quantification methods for determination of vitamin K in various biological matrices - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Significance of the All-Trans Configuration: A Technical Guide

Abstract

The geometric configuration of molecules is a fundamental determinant of their biological activity. The all-trans configuration, in which substituents are on opposite sides of the double bonds in a carbon chain, is of paramount importance across a spectrum of biological systems. This technical guide provides an in-depth exploration of the biological significance of the all-trans configuration, with a core focus on retinoids, carotenoids, and lipids. It summarizes key quantitative data, details relevant experimental protocols, and provides visual diagrams of critical signaling pathways and workflows to facilitate a comprehensive understanding for researchers, scientists, and professionals in drug development.

Introduction: The Critical Role of Stereochemistry

Isomerism, the phenomenon where molecules share the same chemical formula but differ in the spatial arrangement of their atoms, plays a pivotal role in biological function.[1][2] Geometric isomers, particularly cis and trans isomers, arise from restricted rotation around a double bond or within a ring structure.[1] While the cis configuration, with substituents on the same side, often introduces a "kink" in the molecular structure, the all-trans configuration results in a more linear and extended conformation.[3][4] This seemingly subtle difference has profound implications for molecular interactions, receptor binding, and overall biological activity.[1][5] This guide will delve into the specific instances where the all-trans configuration is not just preferred, but essential for biological processes.

The All-Trans Configuration in Retinoid Signaling

Retinoids, a class of compounds derived from vitamin A, are crucial for a wide array of physiological processes, including embryonic development, cell differentiation, proliferation, and apoptosis.[6][7] The most biologically active form is all-trans retinoic acid (ATRA).[6][7]

The All-Trans Retinoic Acid (ATRA) Signaling Pathway

ATRA exerts its effects by binding to nuclear receptors, specifically the retinoic acid receptors (RARs), which form heterodimers with retinoid X receptors (RXRs).[6][8][9] This ligand-receptor complex then binds to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription.[9]

The biosynthesis of ATRA is a tightly regulated two-step oxidation process from all-trans-retinol.[10][11] All-trans-retinol is first reversibly oxidized to all-trans-retinaldehyde, which is then irreversibly oxidized to all-trans-retinoic acid.[8]

Quantitative Comparison of Retinoid Isomer Activity

The binding affinity of retinoid isomers to RARs is a key determinant of their biological potency. The all-trans isomer generally exhibits higher affinity and transactivation potential compared to its cis counterparts for RARs.

| Compound | Receptor | IC50 (nM) for [3H]t-RA Competition | EC50 (nM) for RARE Transactivation | Reference(s) |

| all-trans-Retinoic Acid | RARα | ~5 | 169 | [12][13] |

| 9-cis-Retinoic Acid | RARα | 31 | 13 | [12][13] |

| 13-cis-Retinoic Acid | RARα | - | 124 | [13] |

| all-trans-Retinoic Acid | RARβ | ~5 | 9 | [12][13] |

| 9-cis-Retinoic Acid | RARβ | 8 | 173 | [12][13] |

| 13-cis-Retinoic Acid | RARβ | - | 47 | [13] |

| all-trans-Retinoic Acid | RARγ | ~5 | 2 | [12][13] |

| 9-cis-Retinoic Acid | RARγ | 60 | 58 | [12][13] |

| 13-cis-Retinoic Acid | RARγ | - | 36 | [13] |

| all-trans-Retinol | RARs | 4-7 fold less potent than ATRA | - | [14] |

Note: IC50 is the half-maximal inhibitory concentration, and EC50 is the half-maximal effective concentration. Lower values indicate higher potency.

The Role of All-Trans Configuration in Vision

The visual cycle is a classic example of the biological importance of geometric isomerism. The process of vision is initiated by the photoisomerization of 11-cis-retinal (B22103) to all-trans-retinal (B13868).[15]

Upon absorption of a photon, the 11-cis-retinal chromophore, covalently bound to the opsin protein to form rhodopsin, undergoes a conformational change to the all-trans form.[15] This isomerization triggers a cascade of events leading to a nerve impulse that is transmitted to the brain. The all-trans-retinal is then released from the opsin and must be converted back to 11-cis-retinal to regenerate rhodopsin for the next cycle of vision.[16] This regeneration process is a multi-step enzymatic pathway.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. m.youtube.com [m.youtube.com]

- 3. catalogimages.wiley.com [catalogimages.wiley.com]

- 4. Khan Academy [khanacademy.org]

- 5. benchchem.com [benchchem.com]

- 6. Frontiers | Targeting the retinoic acid signaling pathway as a modern precision therapy against cancers [frontiersin.org]

- 7. Retinoic Acid Signaling Pathways in Development and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Retinoic acid receptor - Wikipedia [en.wikipedia.org]

- 10. Reactome | Signaling by Retinoic Acid [reactome.org]

- 11. Physiological insights into all-trans-retinoic acid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Binding of 9-cis-retinoic acid and all-trans-retinoic acid to retinoic acid receptors alpha, beta, and gamma. Retinoic acid receptor gamma binds all-trans-retinoic acid preferentially over 9-cis-retinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Activation of retinoic acid receptor-dependent transcription by all-trans-retinoic acid metabolites and isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. All-trans-retinol is a ligand for the retinoic acid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Retinal - Wikipedia [en.wikipedia.org]

- 16. The biochemical and structural basis for trans-to-cis isomerization of retinoids in the chemistry of vision - PMC [pmc.ncbi.nlm.nih.gov]

The Unseen Architect: All-trans-hexaprenyl Diphosphate in Archaeal Membranes

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The domain of Archaea is defined by its unique biochemical characteristics, most notably the composition of its cell membrane. Unlike bacteria and eukaryotes, which utilize fatty acids ester-linked to a sn-glycerol-3-phosphate backbone, archaea possess isoprenoid chains ether-linked to a stereochemically distinct sn-glycerol-1-phosphate (B1203117) backbone.[1][2][3] This fundamental difference, known as the "lipid divide," confers remarkable stability, allowing archaea to thrive in extreme environments.[4] The biosynthesis of these isoprenoid chains, which typically range from C20 to C40, is a complex and vital process. While much focus has been placed on the geranylgeranyl (C20) and farnesylgeranyl (C25) diphosphates that form the structural core of archaeal lipids, other polyprenyl diphosphates play critical, albeit less direct, roles. This guide focuses on all-trans-hexaprenyl diphosphate (B83284) (HexPP, C30), a key intermediate in the biosynthesis of essential membrane components, particularly archaeal quinones.

Core Biosynthesis of Isoprenoid Precursors

The journey to any isoprenoid-based molecule in archaea begins with the synthesis of the fundamental five-carbon building blocks: isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). In most archaea, this is accomplished via a modified mevalonate (B85504) (MVA) pathway.[1][5] This pathway starts from acetyl-CoA and proceeds through a series of enzymatic steps to produce IPP, which is then isomerized to DMAPP by an IPP isomerase.[2][6] These two molecules are the universal precursors for all isoprenoid biosynthesis.

Caption: The archaeal mevalonate pathway synthesizes IPP and DMAPP precursors.

Synthesis and Function of All-trans-Hexaprenyl Diphosphate

This compound is not typically a direct component of the main structural lipids (archaeol or caldarchaeol) that form the archaeal membrane bilayer or monolayer. Instead, its primary role is as the precursor to the isoprenoid side chains of archaeal quinones, such as menaquinones (MK) and sulfolobus quinones (SQ).[7] These quinones are vital lipid-soluble molecules that function as electron and proton carriers within the membrane during cellular respiration.[7]

The synthesis of HexPP is catalyzed by a class of enzymes known as prenyltransferases, specifically a hexaprenyl diphosphate synthase (HexPS).[8] This enzyme facilitates the sequential head-to-tail condensation of three IPP molecules onto a (2E,6E)-farnesyl diphosphate (FPP) molecule, which itself is formed from DMAPP and two IPP units.[8]

Caption: Enzymatic synthesis of HexPP from C5 precursors for quinone tails.

Quantitative Data

Quantitative data for archaeal-specific hexaprenyl diphosphate synthases are sparse in the literature. However, studies on homologous enzymes in bacteria provide valuable comparative insights. For instance, farnesyl diphosphate synthase (FPPS), a related and extensively studied prenyltransferase, is a known target for bisphosphonate drugs.[9][10] Inhibition data for these related enzymes can inform drug discovery efforts targeting the archaeal pathway.

Table 1: Inhibitor Activity against Farnesyl Diphosphate Synthase (FPPS) from Various Organisms

| Compound | Target Organism | Enzyme | IC50 Value | Reference |

| Zoledronate | Homo sapiens | FPPS | ~0.5 µM | [9] |

| Celastrol | Trypanosoma brucei | FPPS | ~20 µM | [11] |

| Taxodione | Homo sapiens | FPPS | ~1-3 µM | [9] |

| Arenarone | Homo sapiens | FPPS | ~1-3 µM | [9] |

| 2-alkyl aminoethyl-1,1-bisphosphonic acids | Trypanosoma cruzi | FPPS | 0.058 - 69.8 nM | [11] |

Note: These values are for FPPS, not HexPS, and serve as examples of inhibitor potency against related prenyltransferases.

Experimental Protocols

The study of archaeal lipids, including precursors like HexPP and their final quinone products, requires specialized methodologies. The core workflow involves extraction, separation, and identification.

Caption: A typical experimental workflow for analyzing archaeal membrane lipids.

Protocol 1: Total Lipid Extraction from Archaeal Cells (Modified Bligh-Dyer Method)

This protocol is a common starting point for isolating total lipids from archaeal biomass.[12]

-

Sample Preparation : Start with a known quantity of lyophilized (freeze-dried) archaeal cells.

-

Solvent System : Prepare a single-phase solvent system of chloroform (B151607):methanol:phosphate-buffered saline (PBS) in a 1:2:0.8 (v/v/v) ratio.

-

Extraction :

-

Add the solvent mixture to the lyophilized cells in a glass tube.

-

Vortex vigorously for 2-5 minutes to ensure thorough mixing and cell lysis.

-

Allow the mixture to incubate at room temperature for at least 1 hour (or sonicate for 10-15 minutes) to facilitate complete extraction.

-

-

Phase Separation :

-

Add additional chloroform and PBS to the tube to break the single phase into a two-phase system, achieving a final ratio of 2:2:1.8 (v/v/v/v) of chloroform:methanol:PBS.

-

Vortex the mixture again and then centrifuge at a low speed (e.g., 2000 x g) for 10 minutes to achieve clear phase separation.

-

-

Collection :

-

The bottom layer (chloroform) contains the total lipids.

-

Carefully collect the bottom lipid-containing layer using a Pasteur pipette and transfer it to a new, pre-weighed glass vial.

-

-

Drying and Storage :

-

Evaporate the solvent under a gentle stream of nitrogen gas.

-

Once dried, the total lipid extract (TLE) can be weighed and stored under an inert atmosphere at -20°C for further analysis.

-

Protocol 2: Analysis of Archaeal Quinones by HPLC-MS

This protocol outlines the analysis of specific lipid components like menaquinones, which utilize the HexPP-derived side chain.

-

Sample Preparation : Resuspend the dried Total Lipid Extract (from Protocol 1) in a suitable solvent, such as a mixture of isopropanol (B130326) and hexane (B92381).

-

Chromatography System :

-

HPLC Column : Use a normal-phase column (e.g., silica) for separating lipids based on polarity.[13]

-

Mobile Phase : A gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the proportion of a more polar solvent like isopropanol or ethyl acetate.

-

-

Mass Spectrometry Detection :

-

Ionization Source : Use Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive ion mode. APCI is often preferred for quinones.[13]

-

Analysis : Set the mass spectrometer to scan for the predicted molecular ions of the target quinones (e.g., menaquinone-6). Tandem MS (MS/MS) can be used to fragment the parent ion and confirm the structure by identifying the characteristic naphthoquinone head group and the C30 isoprenoid side chain.

-

Implications for Drug Development

The enzymes of the isoprenoid biosynthesis pathway, including farnesyl and hexaprenyl diphosphate synthases, are attractive targets for antimicrobial drug development.[9][11] Since these pathways are essential for creating vital membrane components, their inhibition can be lethal to the organism.

-

Target Specificity : While the core MVA pathway has homologs in eukaryotes, downstream enzymes like HexPS may offer sufficient structural divergence for the development of archaea-specific inhibitors.

-

Bisphosphonate Analogs : Bisphosphonates are potent inhibitors of FPPS that mimic the diphosphate substrate.[10] Designing non-bisphosphonate inhibitors that target the isoprenoid binding site could lead to compounds with better cell permeability and a different pharmacological profile.[9][14]

-

Antifungal and Antiparasitic Precedent : The success of targeting isoprenoid biosynthesis in fungi (e.g., azole antifungals targeting ergosterol (B1671047) synthesis) and parasites provides a strong rationale for pursuing similar strategies against pathogenic or industrially problematic archaea.[11]

Conclusion

This compound occupies a crucial, specialized niche in the biochemistry of archaeal membranes. While not a primary structural component itself, it serves as the essential precursor for the C30 isoprenoid tails of archaeal quinones. These molecules are indispensable for the bioenergetic processes that occur within the unique ether-lipid matrix. Understanding the synthesis and function of HexPP not only deepens our knowledge of archaeal physiology but also unveils a pathway of enzymes, such as hexaprenyl diphosphate synthase, that represent promising targets for the next generation of antimicrobial agents. Further characterization of these archaeal prenyltransferases is critical for exploiting their potential in both biotechnology and therapeutic development.

References

- 1. Frontiers | Biosynthesis of archaeal membrane ether lipids [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. Structure and Evolution of the Archaeal Lipid Synthesis Enzyme sn-Glycerol-1-phosphate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The essence of being extremophilic: the role of the unique archaeal membrane lipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biosynthesis of ether-type polar lipids in archaea and evolutionary considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. In Search for the Membrane Regulators of Archaea - PMC [pmc.ncbi.nlm.nih.gov]

- 8. EC 2.5.1.83 [iubmb.qmul.ac.uk]

- 9. Taxodione and arenarone inhibit farnesyl diphosphate synthase by binding to the isopentenyl diphosphate site - PMC [pmc.ncbi.nlm.nih.gov]